5-Chloro-1,3-dimethylpyrazole
Overview
Description
The compound 5-Chloro-1,3-dimethylpyrazole is closely related to various pyrazole derivatives that have been synthesized and studied in recent research. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of charge transfer complexes, as seen in the study of the interaction between 5-amino-1,3-dimethylpyrazole and chloranilic acid, which results in a complex with strong proton transfer hydrogen bonding and charge transfer interactions . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under specific conditions can yield macrocyclic compounds with multiple pyrazole groups . These synthetic approaches highlight the versatility of pyrazole chemistry and the potential for creating a wide range of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to 5-Chloro-1,3-dimethylpyrazole, was characterized and showed good correlation between observed and theoretical vibrational frequencies . The molecular geometry and vibrational frequencies of pyrazole derivatives have been calculated to show good agreement with experimental data, indicating the reliability of theoretical methods in predicting the structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions, including intermolecular [3+2] cycloadditions, which can be used to synthesize pyrazolidine carboxylic acid derivatives . The reactivity of these compounds is influenced by their electronic properties, such as the presence of hydrogen bonding and conjugative interactions, which can affect the movement of π-electron clouds from donor to acceptor within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the stability of 3,5-dimethylpyrazole complexes with organotin halides has been characterized by spectroscopic methods, revealing the stability constants of the adducts in different solvents . The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential map, have been investigated to understand the reactivity and potential applications of these compounds, such as in nonlinear optics (NLO) materials .
Scientific Research Applications
1. Palladium-Catalyzed Arylation
5-Chloro-1,3-dimethylpyrazole plays a crucial role in organic synthesis, particularly in the palladium-catalyzed direct arylation process. It facilitates the creation of 4-arylated pyrazoles, previously challenging to synthesize, with high regioselectivity and yields. This method leverages a temporary protection by a chloro group at C5 of pyrazoles (Yan, Chen, Bruneau, Dixneuf, & Doucet, 2012).
2. Photolytic Transformations
The compound is integral in the study of chloro(4-methylpent-3-en-1-ynyl)carbene, where it undergoes selective transformation upon photolysis. This study is significant in understanding phototransformations leading to various organic products, proving essential for synthetic organic chemistry (Gvozdev, Shavrin, Baskir, Egorov, & Nefedov, 2021).
3. Complexes with Organotin Halides
Research has shown that 5-Chloro-1,3-dimethylpyrazole can form stable complexes with organotin halides. These complexes are characterized by infrared and nuclear magnetic resonance spectroscopy, contributing to the field of coordination chemistry and organometallic compounds (Ettorre & Plazzogna, 1975).
4. Synthesis of Substituted Pyrazoles
The compound is used in the synthesis of various substituted pyrazoles, highlighting its versatility as a building block in heterocyclic chemistry. This application extends to the creation of compounds with potential pharmacological properties (Nazarinia, Sharifian, & Shafiee, 1995).
5. Metal Complexes and Catalysis
It serves as a ligand in the formation of metal complexes, particularly with palladium and platinum. These complexes are characterized by various spectroscopic methods and have implications in catalysis and material science (Pons et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSLFAWARYAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334663 | |
Record name | 5-Chloro-1,3-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethylpyrazole | |
CAS RN |
54454-10-3 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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